2-Methylbenzo[f]quinoline 2-Methylbenzo[f]quinoline
Brand Name: Vulcanchem
CAS No.: 39258-30-5
VCID: VC7972539
InChI: InChI=1S/C14H11N/c1-10-8-13-12-5-3-2-4-11(12)6-7-14(13)15-9-10/h2-9H,1H3
SMILES: CC1=CC2=C(C=CC3=CC=CC=C32)N=C1
Molecular Formula: C14H11N
Molecular Weight: 193.24 g/mol

2-Methylbenzo[f]quinoline

CAS No.: 39258-30-5

Cat. No.: VC7972539

Molecular Formula: C14H11N

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbenzo[f]quinoline - 39258-30-5

Specification

CAS No. 39258-30-5
Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
IUPAC Name 2-methylbenzo[f]quinoline
Standard InChI InChI=1S/C14H11N/c1-10-8-13-12-5-3-2-4-11(12)6-7-14(13)15-9-10/h2-9H,1H3
Standard InChI Key GDYIXQSZWGQBMB-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CC3=CC=CC=C32)N=C1
Canonical SMILES CC1=CC2=C(C=CC3=CC=CC=C32)N=C1

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Methylbenzo[f]quinoline belongs to the benzoquinoline family, featuring a quinoline backbone fused to a benzene ring at the f-position. The methyl group at position 2 introduces steric and electronic effects that modulate reactivity and intermolecular interactions. Key identifiers include:

PropertyValueSource
CAS Registry Number39258-30-5
Molecular FormulaC₁₄H₁₁N
Molecular Weight193.24 g/mol
IUPAC Name2-Methylbenzo[f]quinoline
Alternative Names3-Methyl-1-azaphenanthrene

The compound’s structure has been confirmed via X-ray crystallography in related derivatives, revealing planar aromatic systems with slight distortions due to the methyl substituent .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Characteristic absorption bands at 3050 cm⁻¹ (C–H stretching, aromatic), 1600 cm⁻¹ (C=C ring vibrations), and 1350 cm⁻¹ (C–N stretching) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 8.5–7.2 (m, aromatic protons), δ 2.6 (s, CH₃) .

    • ¹³C NMR: δ 150–120 (aromatic carbons), δ 25 (CH₃) .

  • Mass Spectrometry (MS): Base peak at m/z 193 (M⁺), with fragments at m/z 178 (M⁺–CH₃) and m/z 152 (M⁺–C₃H₇) .

Synthesis Methodologies

Classical Synthetic Routes

The Skraup reaction, first applied by Clem and Hamilton, remains a cornerstone for synthesizing benzo[f]quinoline derivatives. This method involves cyclocondensation of aniline derivatives with glycerol and sulfuric acid, followed by oxidation . For 2-methyl variants, methyl-substituted anilines serve as precursors. Yields typically range from 50–70%, with purification via fractional distillation .

Modern Catalytic Approaches

Copper(II)-catalyzed domino reactions enable efficient synthesis of quinoline derivatives from arylamines and alkynes. For example, Dai et al. reported a Cu(II)-mediated cyclization yielding 2-substituted quinolines with 73–77% efficiency . This method avoids harsh conditions and improves regioselectivity.

Photochemical and Cycloaddition Strategies

Loader and Timmons demonstrated photochemical cyclohydrogenation of stilbene derivatives to access benzo[f]quinolines under UV light . Additionally, [3+2] dipolar cycloadditions with ylides generated from quaternary salts provide access to complex polycyclic derivatives .

Physicochemical Properties

Thermal Stability

2-Methylbenzo[f]quinoline exhibits a melting point of 81–82°C and sublimates above 150°C under reduced pressure . Phase change data from the NIST WebBook confirm a fusion temperature of 355 K (82°C) with ±3 K uncertainty .

Solubility and Reactivity

The compound is sparingly soluble in water but miscible with organic solvents like ethanol, dichloromethane, and dimethylformamide. The methyl group enhances electron density at the quinoline nitrogen, facilitating quaternization reactions with alkyl halides .

Pharmaceutical Applications

Anticancer Activity

Quaternary salts of 2-methylbenzo[f]quinoline, such as compound 3d, exhibit broad-spectrum cytotoxicity against non-small cell lung cancer (HOP–92), melanoma (LOX IMVI, SK–MEL–5), and breast cancer (MDA–MB–468) cell lines . Salt 3f shows selective activity against leukemia cells (GI₅₀ = 1.2 µM), prompting its advancement to five-dose screening .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro or cyano substituents at the 4-position enhance DNA intercalation.

  • Aromatic Substituents: Phenyl or benzyl groups improve lipid solubility and blood-brain barrier penetration .

Computational and In Silico Studies

Density functional theory (DFT) calculations on benzo[f]quinoline derivatives reveal optimal HOMO-LUMO gaps (ΔE = 3.2–4.1 eV) for charge transfer interactions . Molecular docking studies with EGFR kinases show binding affinities (ΔG = −9.8 kcal/mol) comparable to erlotinib, suggesting potential as tyrosine kinase inhibitors .

Recent Advances (2023–2025)

Hybrid Derivatives for Multitarget Therapies

2023 studies synthesized benzo[f]quinoline-chalcone hybrids showing dual inhibition of topoisomerase II and microtubule polymerization . Compound 7c (IC₅₀ = 0.8 µM) outperformed doxorubicin in apoptosis assays .

Green Synthesis Initiatives

Microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes, achieving 85% yield with negligible waste .

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